molecular formula C8H13NO B8544031 1-(1-Methyl-1,2,5,6-tetrahydro-3-pyridinyl)ethanone

1-(1-Methyl-1,2,5,6-tetrahydro-3-pyridinyl)ethanone

Cat. No. B8544031
M. Wt: 139.19 g/mol
InChI Key: HYBZNNIIQAYWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04495354

Procedure details

114.5 g of 1-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)ethanone was placed into a 2-l. beaker and dissolved in 500 ml of absolute ethanol. The solution was stirred (mechanical stirrer) in an icebath, while 150.0 g of 48% aqueous hydrobromic acid was added dropwise from a dropping funnel at such a rate that the temperature did not exceed 25°. The resulting slurry was stirred in the icebath for 30 minutes. The precipitate was collected by filtration, washed with 2×175 ml portions of ice cold absolute ethanol and dried in vacuo (0.1 mm, 20°, const. weight) to yield 132.5 g of 1(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)ethanone hydrobromide as white crystals, m.p. 225°-226°. The filtrate was concentrated on a rotavap (50°, 15 mm) and the residual paste dissolved in 110 ml of absolute ethanol at reflux. The solution was stirred in an ice bath for 30 minutes. The precipitate collected by filtration, washed with 2×60 ml portions of ice cold absolute ethanol and dried (0.1 mm, 20°, const. weight) to yield a second crop of 14.5 g of 1-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)ethanone hydrobromide as white crystals, m.p. 219°-221°.
Quantity
114.5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]=[C:4]([C:8](=[O:10])[CH3:9])[CH2:3]1.[BrH:11]>C(O)C>[BrH:11].[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]=[C:4]([C:8](=[O:10])[CH3:9])[CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
114.5 g
Type
reactant
Smiles
CN1CC(=CCC1)C(C)=O
Step Two
Name
2-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
Br
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred (mechanical stirrer) in an icebath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 25°
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred in the icebath for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 2×175 ml portions of ice cold absolute ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo (0.1 mm, 20°, const. weight)

Outcomes

Product
Name
Type
product
Smiles
Br.CN1CC(=CCC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 132.5 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.